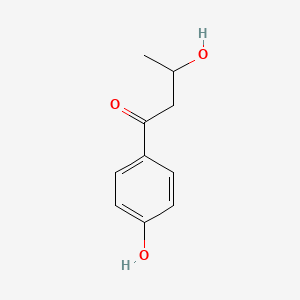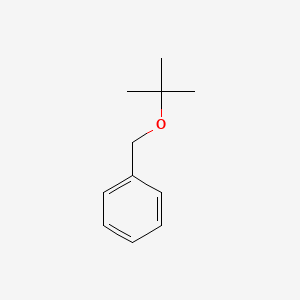
4-Chloro-2,2'-dibromo-N-ethyldiphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,2’-dibromo-N-ethyldiphenylamine is a chemical compound with the molecular formula C14H12Br2ClN and a molecular weight of 389.519 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It is characterized by its unique structure, which includes chloro, bromo, and ethyl groups attached to a diphenylamine core.
Preparation Methods
The synthesis of 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of bromine atoms to the aromatic ring.
Chemical Reactions Analysis
4-Chloro-2,2’-dibromo-N-ethyldiphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2,2’-dibromo-N-ethyldiphenylamine is primarily used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology and Medicine: Potential use in the development of pharmaceuticals and as a probe in biochemical studies.
Industry: Limited industrial applications, mainly in specialized chemical research.
Mechanism of Action
The mechanism of action for 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine include other halogenated diphenylamines, such as:
- 4-Chloro-2,2’-dibromo-N-methyldiphenylamine
- 4-Chloro-2,2’-dibromo-N-propyldiphenylamine
These compounds share similar structural features but differ in the alkyl group attached to the nitrogen atom. The uniqueness of 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine lies in its specific combination of chloro, bromo, and ethyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
100542-44-7 |
|---|---|
Molecular Formula |
C14H12Br2ClN |
Molecular Weight |
389.51 g/mol |
IUPAC Name |
2-bromo-N-(2-bromophenyl)-4-chloro-N-ethylaniline |
InChI |
InChI=1S/C14H12Br2ClN/c1-2-18(13-6-4-3-5-11(13)15)14-8-7-10(17)9-12(14)16/h3-9H,2H2,1H3 |
InChI Key |
PCGATYLPGLMEBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)Br)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


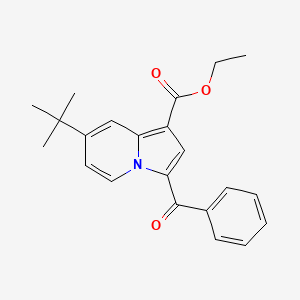


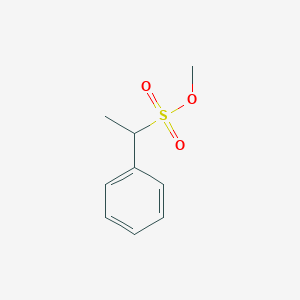


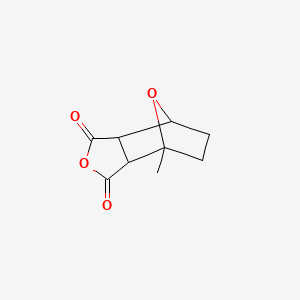
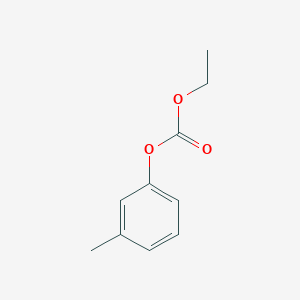
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)

